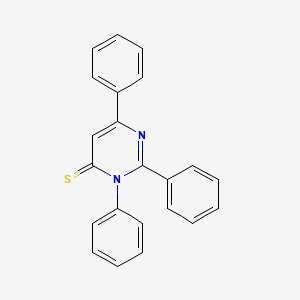
4-Benzyl-2-methyl-1,3-oxazol-5(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-methyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The compound has a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom at the 2-position. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-benzyl-2-methyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Benzyl-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The benzyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce partially or fully reduced oxazole compounds. Substitution reactions can introduce various substituents at the benzyl or methyl positions, leading to a wide range of derivatives with different properties.
科学的研究の応用
4-Benzyl-2-methyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized oxazoles and related structures.
Biology: In biological research, 4-benzyl-2-methyloxazol-5(4H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, 4-benzyl-2-methyloxazol-5(4H)-one is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 4-benzyl-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
類似化合物との比較
4-Benzyl-2-methyloxazol-5(4H)-one can be compared with other similar compounds, such as:
2-Methyl-4-benzyl-5-oxazole: This compound has a similar structure but lacks the oxazol-5(4H)-one moiety. It exhibits different chemical reactivity and biological activities.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide:
The uniqueness of 4-benzyl-2-methyloxazol-5(4H)-one lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
5469-44-3 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
4-benzyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChIキー |
HJPYPJMQZJWETH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(=O)O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


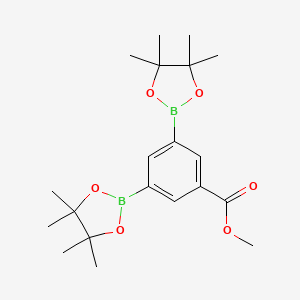
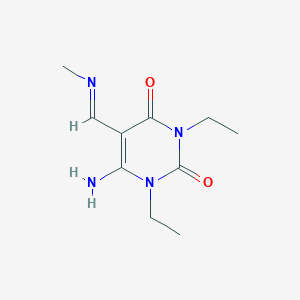

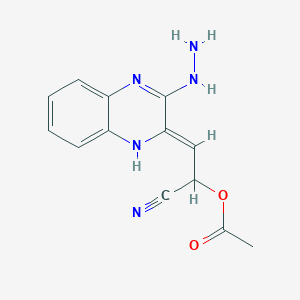

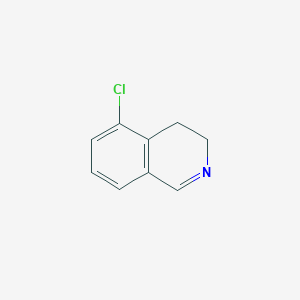
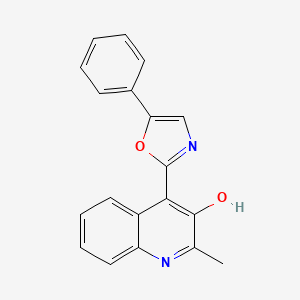
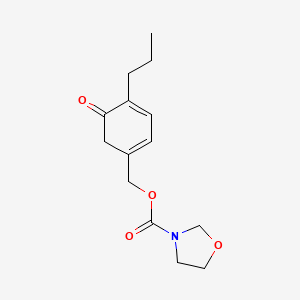
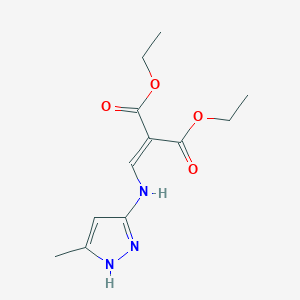
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)


